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molecular formula C7H13BrO2 B1266860 Tert-butyl 3-bromopropanoate CAS No. 55666-43-8

Tert-butyl 3-bromopropanoate

Cat. No. B1266860
M. Wt: 209.08 g/mol
InChI Key: RMWVUWLBLWBQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541638B2

Procedure details

28 g (138 mmol) N,N-dimethylformamide di-tert-butyl acetal was slowly added during 50 min to a solution of 5.3 g (34.5 mmol) 3-bromo-propionic acid in 50 ml toluene. The reaction was heated for further 30 min, cooled and extracted with H2O/toluene (2×), aqueous saturated NaHCO3 and aqueous saturated NaCl. The organic phase was dried over Na2SO4 and carefully (low boiling point of the product) evaporated to give 5.8 g (80%) of 3-bromo-propionic acid tert butylester [U. Widmer, A convenient preparation of tert-butyl esters. Synthesis (1983), Issue 2, 135-6].
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][CH:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])N(C)C)(C)(C)C.[Br:15][CH2:16][CH2:17]C(O)=O>C1(C)C=CC=CC=1>[C:11]([O:10][C:6](=[O:5])[CH2:17][CH2:16][Br:15])([CH3:12])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)OC(C)(C)C
Name
Quantity
5.3 g
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated for further 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with H2O/toluene (2×), aqueous saturated NaHCO3 and aqueous saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
carefully (low boiling point of the product) evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CCBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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